Neticonazole hydrochloride is a broad-spectrum antifungal agent belonging to the imidazole class. [, ] It is primarily recognized for its potent activity against various fungal species, including dermatophytes and Candida species. [, , ] While clinically used as an antifungal medication, this analysis will focus solely on its scientific research applications, excluding drug use, dosage, and side effects.
Neticonazole hydrochloride is an imidazole antifungal compound primarily used in the treatment of various fungal skin infections. It is known for its effectiveness against dermatophytes and yeast, particularly in conditions such as candidiasis and tinea infections. The compound is marketed under the trade name Atolant and is primarily approved for use in Japan. Its mechanism of action involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes, thereby exerting its antifungal effects.
Neticonazole hydrochloride is classified as a small molecule drug and falls under the category of antifungal agents. It is synthesized from natural products and has been developed for topical application. The compound targets fungal cytochrome P450 enzymes, specifically CYP51A1, which are essential for ergosterol biosynthesis in fungi .
Neticonazole hydrochloride can be synthesized through various chemical pathways, typically involving the imidazole ring formation. The synthesis process often includes:
A specific synthesis method involves the reaction of appropriate precursors under controlled temperature and pressure conditions, followed by purification techniques such as crystallization or chromatography to obtain a high-purity product .
The molecular formula of neticonazole hydrochloride is , with a molar mass of approximately 302.44 g/mol. The structural representation includes:
The three-dimensional structure can be visualized using various molecular modeling tools, which highlight its active sites responsible for binding to fungal enzymes .
Neticonazole hydrochloride participates in several chemical reactions relevant to its antifungal activity:
These reactions are critical for understanding how neticonazole exerts its therapeutic actions against fungal pathogens .
The primary mechanism by which neticonazole hydrochloride operates involves:
Key physical properties include:
Neticonazole hydrochloride is primarily employed in dermatology for treating:
Furthermore, ongoing research explores its efficacy against other fungal infections and potential applications in systemic antifungal therapy .
Neticonazole hydrochloride (C₁₇H₂₃ClN₂OS) is an imidazole-based antifungal compound featuring a complex stereochemistry. The molecule contains an (E)-configuration at the vinyl sulfide bridge, confirmed by X-ray crystallography and NMR studies [6] [9]. Key structural components include:
Table 1: Structural Properties of Neticonazole Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₇H₂₃ClN₂OS | PubChem CID 5282432 |
Molecular Weight | 338.90 g/mol | KEGG DRUG Database |
Crystal System | Monoclinic | X-ray Diffraction |
Stereochemistry | (E)-isomer | NMR Spectroscopy |
UNII Identifier | PKF582ZH6P | FDA Substance Registry |
The hydrochloride salt enhances water solubility compared to the free base, while maintaining the planar conformation essential for antifungal activity. The imidazole ring's basic nitrogen (pKa ~6.8) facilitates membrane penetration and target binding [5] [9].
The industrial synthesis of neticonazole hydrochloride follows a multi-step regioselective pathway optimized for high stereochemical purity:
Key Synthetic Steps:
Table 2: Industrial Manufacturing Process Parameters
Stage | Critical Parameters | Quality Controls |
---|---|---|
Etherification | Temperature: 60°C; K₂CO₃ catalyst | HPLC purity >98.5% |
Vinylation | Pd(0) catalyst; N₂ atmosphere | Stereochemical purity (E/Z ratio >99:1) |
Quaternization | Solvent: THF; 24h reaction time | Residual solvent <300 ppm |
Crystallization | Anti-solvent: n-heptane; 4°C aging | Particle size distribution (10-50µm) |
Formulation-Specific Processing:For vaginal softgel production (Patent CN104208038A), the drug substance is dissolved in a non-aqueous solvent system containing glycerol, propylene glycol, and lecithin. The mixture undergoes vacuum degassing before encapsulation in gelatin shells plasticized with sorbitol-sorbitan solutions [2]. Critical process controls include:
Neticonazole hydrochloride exhibits pH-dependent stability and variable solubility profiles critical for formulation design:
Solubility Characteristics:
Table 3: Solubility and Stability Profiles
Condition | Solubility (mg/mL) | Degradation After 30 Days |
---|---|---|
Distilled Water (25°C) | 295.07 ± 3.2 | <2% |
Phosphate Buffer (pH 5.5) | 127.4 ± 1.8 | 5.2% |
Simulated Vaginal Fluid | 89.3 ± 2.1 | 8.7% |
DMSO (-20°C) | 737.68 ± 5.6 | None detected |
Degradation Pathways:Primary degradation occurs through:
Stabilization strategies include:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: